Benzyl-PEG1-propanol

Description

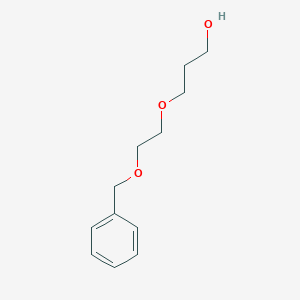

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylmethoxyethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPMWXVMPGCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Benzyl-PEG1-Propanol in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing crucial parameters such as solubility, cell permeability, and the stability of the key ternary complex. This technical guide provides an in-depth examination of the use of Benzyl-PEG1-propanol as a linker component in PROTAC design. We will explore the distinct roles of the benzyl and PEG moieties, present quantitative data from relevant examples, detail essential experimental protocols, and provide visual representations of key biological and experimental workflows.

Core Concepts: The Dual Functionality of Benzyl-PEG Linkers

The this compound linker component offers a unique combination of structural features that can be strategically employed in PROTAC design. This linker is composed of a benzyl group, a single polyethylene glycol (PEG) unit, and a propanol-derived chain.

-

The Benzyl Group: Inducing Rigidity and Favorable Interactions The incorporation of a benzyl group introduces a degree of rigidity to the linker.[1][2] This conformational constraint can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Furthermore, the aromatic nature of the benzyl group allows for potential π-stacking interactions with amino acid residues, such as tyrosine, on the surface of the E3 ligase or the target protein.[1][2] These non-covalent interactions can significantly enhance the stability of the ternary complex, a key factor for efficient ubiquitination and subsequent degradation of the target protein.

-

The PEG Moiety: Enhancing Solubility and Flexibility Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to improve the physicochemical properties of the molecule.[3] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the often large and hydrophobic PROTACs.[3][4] This enhanced solubility is crucial for improving bioavailability and preventing aggregation. The inherent flexibility of the PEG chain also allows the PROTAC to adopt various conformations, which can be essential for accommodating the topographies of the target protein and the E3 ligase to form a productive ternary complex.[1]

Quantitative Data Presentation

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ACBI1 | SMARCA2 | MV-4-11 | 6 | >90 | [5][6][7] |

| SMARCA4 | MV-4-11 | 11 | >90 | [5][6][7] | |

| PBRM1 | MV-4-11 | 32 | >90 | [5][6][7] | |

| SMARCA2 | NCI-H1568 | 3.3 | Not Reported | [8] | |

| PBRM1 | NCI-H1568 | 15.6 | Not Reported | [8] |

-

DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

General Synthesis of a PROTAC with a Benzyl-PEG Linker

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the target protein ligand, the E3 ligase ligand, and the linker. Below is a generalized protocol for incorporating a benzyl-PEG linker.

Materials:

-

Target Protein Ligand with a reactive functional group (e.g., amine, carboxylic acid)

-

E3 Ligase Ligand with a reactive functional group (e.g., amine, carboxylic acid)

-

This compound derivative with appropriate functional groups for coupling (e.g., Boc-protected amine and a terminal carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Deprotection reagents (e.g., TFA for Boc group removal)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Linker Functionalization: The terminal hydroxyl group of this compound can be converted to a more reactive group, such as a tosylate or mesylate, for subsequent coupling reactions. Alternatively, commercially available pre-functionalized Benzyl-PEG linkers can be used.

-

First Coupling Reaction: The functionalized Benzyl-PEG linker is reacted with either the target protein ligand or the E3 ligase ligand. This is typically an amide bond formation reaction using standard peptide coupling reagents. The reaction progress is monitored by TLC or LC-MS. The product is then purified by column chromatography.

-

Deprotection (if necessary): If the linker or the first coupled ligand has a protecting group, it is removed under appropriate conditions.

-

Second Coupling Reaction: The intermediate from the previous step is then coupled with the second ligand (either the E3 ligase ligand or the target protein ligand, respectively). Again, this is often an amide bond formation. The reaction is monitored and the final PROTAC is purified by HPLC to ensure high purity.

-

Characterization: The final PROTAC is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[9][10]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Ternary Complex Formation Assay

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.[12][13][14][15]

Example using Surface Plasmon Resonance (SPR):

Materials:

-

SPR instrument and sensor chips

-

Purified recombinant target protein

-

Purified recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

-

PROTAC

-

Running buffer

Procedure:

-

Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).

-

Ternary Complex Formation: In separate experiments, inject a constant concentration of the E3 ligase complex mixed with a serial dilution of the PROTAC over the immobilized target protein.

-

Data Analysis: The binding responses are measured in real-time. An enhancement in the binding signal in the presence of both the E3 ligase and the PROTAC, compared to the binary interactions, indicates the formation of a ternary complex. The data can be analyzed to determine the cooperativity of ternary complex formation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for Western Blot analysis.

Logical Relationship Diagram

Caption: Logic of Benzyl-PEG linker properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. Ternary Complex Formation [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyl-PEG1-propanol: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of this compound, also known as 3-(benzyloxy)propan-1-ol. It is a valuable bifunctional molecule utilized as a building block in organic synthesis and, notably, as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in drug discovery.

Chemical Structure and Identifiers

This compound possesses a simple yet versatile structure, featuring a benzyl ether at one end and a primary alcohol at the other, connected by a three-carbon propyl chain. This "PEG1" designation refers to the single ethylene glycol-like unit in its backbone, although it is more accurately a benzyloxy-substituted propanol.

Molecular Structure:

Chemical Identifiers:

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 166.22 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Density | 1.049 g/mL at 25 °C | [3][5] |

| Boiling Point | 111-114 °C at 2 mmHg | [3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Purity (Typical) | ≥97% (GC) | [1][2][3] |

| Refractive Index (nD) | 1.5396 | [6] |

Applications in Drug Development and Research

This compound serves as a critical component in several areas of chemical and pharmaceutical research.

-

PROTAC Linker: The most prominent application is in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The linker portion, for which this compound is a precursor, is crucial for controlling the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands.

-

Organic Building Block: It is used as a versatile starting material in organic synthesis.[5] The primary alcohol can be readily converted into other functional groups, while the benzyl ether serves as a stable protecting group for the other terminus, which can be removed via hydrogenolysis.

-

Synthesis of Derivatives: It is specifically used to synthesize compounds like 1-benzyloxy-3-iodopropane.[5]

Below is a diagram illustrating the logical workflow of a PROTAC, where a linker derived from a molecule like this compound connects the two key components.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are available in the literature. Below are two common protocols.

Protocol 1: Synthesis using Potassium-t-butoxide

This method involves the reaction of 1,3-propanediol with benzyl bromide using a strong base.[8]

Materials:

-

1,3-propanediol (0.5 moles)

-

Benzyl bromide (0.5 moles)

-

Potassium-t-butoxide (0.5 moles)

-

Dry Tetrahydrofuran (THF) (500 mL)

-

2N Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 2 L flask, dissolve 1,3-propanediol (38 g) and benzyl bromide (85.5 g) in dry THF (500 mL).

-

Cool the solution to an internal temperature of 0°C using an ice/salt bath.

-

Add potassium-t-butoxide (56 g) in portions, ensuring the internal temperature does not exceed +20°C.

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into a solution of 2N HCl (1 L) and water (1 L).

-

Saturate the aqueous phase with NaCl and extract with diethyl ether (1.5 L).

-

Wash the organic phase with water (3 times), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a crude oil.

-

Purify the crude product by distillation under high vacuum (e.g., oil pump) to obtain pure 3-Benzyloxy-1-propanol as a colorless liquid (yield ~70%).[8]

Protocol 2: Synthesis using Potassium Hydroxide

This alternative method utilizes benzyl chloride and potassium hydroxide.[4]

Materials:

-

1,3-propanediol (0.79 mol)

-

Potassium hydroxide (KOH), solid (0.32 mol)

-

Benzyl chloride (0.32 mol)

-

Diethyl ether

-

Water

Procedure:

-

Add 1,3-propanediol (60 g) to a 500 mL round-bottom flask.

-

Add solid KOH (17.7 g) to act as a base and to remove trace moisture.

-

Heat the mixture to 90°C with agitation.

-

Add benzyl chloride (39.8 g) dropwise using a dropping funnel.

-

Increase the temperature to 130°C and maintain for 2 hours.

-

Cool the reaction to room temperature.

-

Perform a liquid-liquid extraction using a water/diethyl ether system to isolate the organic phase.

-

Remove the solvent via rotary evaporation under reduced pressure.

-

Further purify the product by distillation under reduced pressure to obtain a colorless oily product (yield ~77%).[4]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting.[3]

| Hazard Category | Description | Source(s) |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][9][10] |

| Precautionary Measures | Use in a well-ventilated area. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. | [9][10][11] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) or equivalent respirator filter. | [3] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials and ignition sources. | [11] |

| In case of Contact | Eyes: Rinse cautiously with water for several minutes.Skin: Wash with plenty of soap and water. | [9][10] |

References

- 1. 3-Benzyloxy-1-propanol, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3-(Benzyloxy)-1-propanol | CymitQuimica [cymitquimica.com]

- 3. 3-Benzyloxy-1-propanol 97 4799-68-2 [sigmaaldrich.com]

- 4. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Benzyloxy-1-propanol | 4799-68-2 [chemicalbook.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Benzyloxy-1-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Functionalization of Benzyl-PEG1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and subsequent functionalization of Benzyl-PEG1-propanol, a versatile building block in chemical and pharmaceutical research. This document details established synthetic protocols, presents key quantitative data in a clear, tabular format, and outlines various methods for the chemical modification of its terminal hydroxyl group. Experimental workflows and reaction pathways are illustrated with diagrams to enhance understanding.

Introduction

This compound, systematically named 3-(benzyloxy)propan-1-ol, is a bifunctional molecule featuring a benzyl ether and a primary alcohol. The benzyl group serves as a stable protecting group for one of the hydroxyl functions of 1,3-propanediol, allowing for selective manipulation of the remaining terminal hydroxyl group. This structure makes it a valuable synthon in the construction of more complex molecules, including its use as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide will first elaborate on the synthesis of this core molecule and then explore its diverse functionalization possibilities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the mono-benzylation of 1,3-propanediol. This reaction relies on the nucleophilic attack of a partially deprotonated diol on a benzyl halide. Several base and solvent systems can be employed to achieve this transformation.

Synthetic Pathways

The general synthetic approach involves the reaction of 1,3-propanediol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates one of the hydroxyl groups of the diol, forming an alkoxide that then acts as a nucleophile.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Using Potassium-t-butoxide in Tetrahydrofuran [2]

-

A solution of 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in dry tetrahydrofuran (500 mL) is prepared in a 2 L flask and cooled to 0°C using an ice/salt mixture.

-

Potassium-t-butoxide (56 g, 0.5 moles) is added in portions, ensuring the internal temperature is maintained below 20°C.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then poured into 2N HCl (1 L) and water (1 L).

-

After saturating with NaCl, the mixture is extracted with ether (1.5 L).

-

The organic phase is washed three times with water, dried over Na2SO4, and the solvent is evaporated to yield an oil (81 g).

-

The crude product is purified by distillation under reduced pressure (oil pump) to give pure this compound as a colorless liquid.

Protocol 2: Using Potassium Hydroxide in Xylene [3]

-

Benzyl chloride (104 g, 1.0 mole) is added dropwise to a solution of potassium hydroxide (112 g, 2.0 moles) in a mixture of xylene (100 mL) and 1,3-propanediol (304 g) at 50-60°C.

-

The solution is then heated at 100°C for 2 hours.

-

After cooling, water (400 mL) is added, and the mixture is extracted twice with methylene chloride (600 mL).

-

The combined organic extracts are washed three times with water (400 mL), dried over MgSO4, and filtered.

-

The solvent is evaporated to yield a yellow oil, which is then distilled under vacuum.

Quantitative Data for Synthesis

| Parameter | Protocol 1 (KOtBu/THF)[2] | Protocol 2 (KOH/Xylene)[3] | Protocol 3 (KOH/neat)[4] |

| Starting Materials | 1,3-Propanediol, Benzyl Bromide | 1,3-Propanediol, Benzyl Chloride | 1,3-Propanediol, Benzyl Chloride |

| Base | Potassium-t-butoxide | Potassium Hydroxide | Potassium Hydroxide |

| Solvent | Tetrahydrofuran | Xylene | None |

| Yield | 70% | Not specified | 77%[4] |

| Boiling Point | 95-105°C at 0.05 mmHg[2] | 98-106°C at 1.5 mmHg[3] | Not specified |

| Appearance | Colorless liquid[2] | Yellow oil | Colorless oily product[4] |

¹H NMR Data (CDCl₃, 400 MHz, ppm): δ: 7.36-7.28 (m, 5H), 4.51 (s, 2H), 3.79-3.75 (m, 2H), 3.66-3.64 (t, J=5.5 Hz, 2H), 2.44 (br, s, 1H), 1.88-1.83 (m, 2H).[4]

Functionalization of this compound

The terminal hydroxyl group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functional groups. This section outlines key functionalization strategies with representative experimental protocols.

Esterification

The primary alcohol of this compound can be readily esterified with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters.

Representative Protocol: Acetylation with Acetic Anhydride

-

To a solution of this compound in a suitable solvent such as dichloromethane, add a base like triethylamine or pyridine.

-

Cool the mixture to 0°C and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 3-(benzyloxy)propyl acetate by column chromatography if necessary.

Etherification

Further etherification of the terminal hydroxyl group can be achieved through methods like the Williamson ether synthesis.

Representative Protocol: Williamson Ether Synthesis

-

Dissolve this compound in an anhydrous aprotic solvent such as tetrahydrofuran or dimethylformamide.

-

Add a strong base, for example, sodium hydride, portion-wise at 0°C to form the alkoxide.

-

After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diether by column chromatography.

Oxidation to Aldehyde

Mild oxidation of the primary alcohol yields the corresponding aldehyde, 3-(benzyloxy)propanal.

Representative Protocol: Dess-Martin Oxidation

-

Dissolve this compound in a chlorinated solvent like dichloromethane.

-

Add Dess-Martin periodinane portion-wise at room temperature.

-

Stir the reaction mixture for a few hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 3-(benzyloxy)propanal, which can be purified by column chromatography.

Conversion to Amine

The hydroxyl group can be converted to an amine, typically through a two-step sequence involving activation of the alcohol followed by nucleophilic substitution and reduction.

Representative Protocol: Conversion to 3-(benzyloxy)propan-1-amine

Step 1: Mesylation and Azide Substitution

-

Dissolve this compound and a base such as triethylamine in an anhydrous solvent like dichloromethane at 0°C.

-

Add methanesulfonyl chloride dropwise and stir the mixture at 0°C for a few hours.

-

Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude mesylate.

-

Dissolve the crude mesylate in a polar aprotic solvent like DMF and add sodium azide.

-

Heat the mixture to facilitate the substitution reaction.

-

After cooling, add water and extract the product, 1-azido-3-(benzyloxy)propane, with an organic solvent. Wash, dry, and concentrate.

Step 2: Reduction of the Azide

-

Dissolve the crude azide in a suitable solvent such as tetrahydrofuran or methanol.

-

Add a reducing agent, for example, lithium aluminum hydride in THF or perform catalytic hydrogenation with palladium on carbon under a hydrogen atmosphere.

-

After the reaction is complete, perform the appropriate work-up procedure to isolate 3-(benzyloxy)propan-1-amine. For the LAH reduction, carefully quench with water and aqueous sodium hydroxide. For catalytic hydrogenation, filter off the catalyst.

-

Purify the final amine product by distillation or column chromatography.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis from inexpensive starting materials and the reactivity of its terminal hydroxyl group make it a valuable building block for a wide array of applications in organic synthesis and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

The Strategic Integration of the Benzyl Group in PEG Linkers for Enhanced PROTAC Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of its pharmacological properties. While polyethylene glycol (PEG) linkers are widely employed to enhance solubility and provide flexibility, the incorporation of rigid or hydrophobic moieties, such as the benzyl group, can offer distinct advantages. This technical guide provides an in-depth exploration of the role of the benzyl group in PEG linkers for PROTACs, detailing its impact on key drug-like properties, outlining experimental protocols for evaluation, and providing a framework for the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[3] The linker connecting the two ligands is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as influencing the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[4][5]

The Benzyl Group in PEG Linkers: A Multifaceted Role

The incorporation of a benzyl group into a PEG linker introduces a combination of hydrophobicity and rigidity, which can be strategically leveraged to optimize PROTAC performance.

Enhancing Cell Permeability

A primary challenge in PROTAC development is achieving adequate cell permeability, as their molecular weights often exceed the conventional "rule of five." While hydrophilic PEG linkers can improve solubility, they may negatively impact membrane passage. The hydrophobic nature of the benzyl group can help to balance the overall lipophilicity of the PROTAC, potentially improving its ability to cross the cell membrane.[6] Studies have shown that replacing a PEG unit with a phenyl ring can dramatically improve passive permeability and reduce efflux.[7]

Modulating Solubility

The introduction of a hydrophobic benzyl group can decrease the aqueous solubility of a PROTAC. However, when strategically combined with hydrophilic PEG chains, a desirable balance between solubility and permeability can be achieved. The optimal ratio of benzyl to PEG units will be target and system-dependent and requires empirical determination.[4]

Conformational Restriction and Ternary Complex Stabilization

The rigid nature of the benzyl group can provide conformational restriction to the linker, which may pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[1][2] This can reduce the entropic penalty associated with binding and enhance the stability of the ternary complex.

Enabling Specific Interactions: The Case of Pi-Stacking

The aromatic ring of the benzyl group can participate in specific non-covalent interactions, such as pi-stacking, with amino acid residues on the surface of the target protein or the E3 ligase. A notable example is the PROTAC ACBI1, where a benzyl group was introduced to create a pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, contributing to improved ternary complex stability and degradation potency.[1]

Data Presentation: Quantitative Impact of Benzyl Group Incorporation

The following table summarizes the data from the case study of ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, which highlights the impact of replacing a PEG unit with a benzyl group.

| PROTAC | Linker Composition | DC50 (SMARCA2, MV-4-11 cells) | DC50 (SMARCA4, MV-4-11 cells) | Permeability (Papp A-B) | Efflux Ratio (B-A/A-B) |

| PROTAC 96 | Piperazine-PEG | 300 nM | 250 nM | 1.1 x 10⁻⁷ cm/s | High |

| ACBI1 (53) | Piperazine-Benzyl | 6 nM | 11 nM | 2.2 x 10⁻⁶ cm/s | 1.7 |

Data sourced from Farnaby et al.[1]

Experimental Protocols

A systematic evaluation of PROTACs with benzyl-PEG linkers requires a suite of well-defined experimental protocols.

Synthesis of Benzyl-PEG Linkers and PROTACs

The synthesis of a library of PROTACs with varying benzyl-PEG linker lengths and compositions can be achieved through modular approaches. A common strategy involves the use of "click chemistry" or standard amide coupling reactions to connect the warhead, linker, and E3 ligase ligand. Orthogonally protected linkers allow for the sequential addition of the different components.

Example Protocol: Synthesis of a Benzyl-PEG-Amine Linker

-

Starting Material: Commercially available Boc-protected amino-PEG-alcohol.

-

Benzylation: React the alcohol with benzyl bromide in the presence of a base like sodium hydride in an appropriate solvent (e.g., THF) to form the benzyl ether.

-

Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the desired benzyl-PEG-amine linker.

-

PROTAC Conjugation: The resulting amine can then be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents like HATU or HOBt/EDC.

Western Blot Analysis for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8][9]

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the detection and characterization of the formation of the ternary complex.

Protocol:

-

Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN).

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[10][11]

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.

Protocol:

-

Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Assay Setup: Wash the cell monolayers with transport buffer. Add the PROTAC solution to the apical (A) or basolateral (B) side.

-

Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Sample Collection and Analysis: Collect samples from the receiver compartment and analyze the concentration of the PROTAC using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined. For PROTACs, which can have low solubility and high non-specific binding, modifications to the standard protocol, such as the addition of BSA to the assay buffer, may be necessary to improve recovery.[12][13][14]

Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.

Protocol:

-

Incubation: Incubate the PROTAC with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37°C.

-

Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15][16]

Visualization of Key Processes

Signaling Pathway: PROTAC-mediated Degradation of BAF Complex

The following diagram illustrates the signaling pathway targeted by a PROTAC like ACBI1, which induces the degradation of the BAF complex ATPases SMARCA2/4, leading to anti-proliferative effects in cancer cells.

Caption: PROTAC-mediated degradation of SMARCA2/4 and its downstream effects.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical experimental workflow for the design and evaluation of a series of PROTACs with benzyl-PEG linkers.

Caption: A comprehensive workflow for the evaluation of PROTACs.

Conclusion

The strategic incorporation of a benzyl group within a PEG linker is a powerful tool in the medicinal chemist's arsenal for optimizing PROTACs. By carefully balancing hydrophobicity and hydrophilicity, and by leveraging the potential for conformational restriction and specific molecular interactions, it is possible to develop PROTACs with enhanced cell permeability, potent degradation activity, and improved drug-like properties. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic design and evaluation of novel PROTACs, paving the way for the next generation of targeted protein degradation therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Characterization and Development Workfl... - ACS Community [communities.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Use of PEG Linkers to Study Cell Death | BroadPharm [broadpharm.com]

- 15. lcms.cz [lcms.cz]

- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Short PEG Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, TPD aims to eliminate disease-causing proteins by co-opting the cell's own machinery for protein disposal.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce selective intracellular proteolysis.[3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3][7] This guide provides a deep dive into a critical, yet often underestimated, component of PROTAC design: the short polyethylene glycol (PEG) linker.

The Hijacked Machinery: The Ubiquitin-Proteasome System (UPS)

PROTAC technology leverages the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] The UPS is essential for maintaining protein homeostasis by selectively removing misfolded, damaged, or obsolete proteins.[8][9] The process is a highly regulated, ATP-dependent cascade involving three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[10]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[10]

-

E3 (Ubiquitin Ligase): The substrate recognition module of the system. The E3 ligase binds to both the E2-ubiquitin complex and the specific protein substrate, catalyzing the transfer of ubiquitin to a lysine residue on the target protein.[10][11]

The sequential addition of ubiquitin molecules, particularly through lysine-48 (K48) linkages, creates a polyubiquitin chain.[9] This chain acts as a degradation signal, targeting the protein to the 26S proteasome for destruction, while the ubiquitin monomers are recycled.[8][12] PROTACs effectively "hijack" this natural process by artificially bringing a target protein to an E3 ligase.[3]

The Linchpin of Degradation: The PROTAC Linker

The linker is far more than a passive spacer; it is a critical determinant of PROTAC efficacy, selectivity, and physicochemical properties.[13][14] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, which is essential for productive ubiquitination.[13][15]

Polyethylene glycol (PEG) linkers are among the most commonly used motifs in PROTAC design.[16][17] Their popularity stems from several advantageous properties:

-

Hydrophilicity: PEG linkers can improve the aqueous solubility of PROTACs, which are often large, complex molecules with poor solubility.[16][18]

-

Biocompatibility: PEGs are well-tolerated in biological systems.[13]

-

Tunable Length: The length of a PEG linker can be precisely and systematically modified by adding or removing ethylene glycol units, facilitating optimization.[14][16]

-

Flexibility: The flexible nature of PEG linkers can be beneficial in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[19]

The "Goldilocks" Dilemma: The Importance of Short PEG Linkers

The optimization of linker length is a crucial step in PROTAC design.[17] There is often an optimal "Goldilocks" range for linker length that is highly dependent on the specific target protein and E3 ligase pair.[20]

-

Linkers that are too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This failure to form a stable ternary complex results in a loss of degradation activity.[13][17]

-

Linkers that are too long can result in an unstable and inefficient ternary complex.[13] The increased flexibility can lead to a higher entropic penalty upon binding and may not provide the precise orientation required for efficient ubiquitin transfer.[20]

"Short" PEG linkers, typically comprising 2 to 6 PEG units (PEG2 to PEG6), are frequently used in initial PROTAC discovery efforts.[] These shorter linkers are often ideal for target-ligase pairs where the binding pockets are situated in close proximity.[] For instance, in the case of homo-PROTACs designed for the degradation of Cereblon (CRBN), an 8-atom long PEG linker was found to be optimal.[17][22] Conversely, PROTACs targeting TANK-binding kinase 1 (TBK1) with linkers shorter than 12 atoms showed no significant activity.[17][22] This highlights the target-specific nature of linker optimization.

Quantitative Analysis: Linker Length vs. Degradation Efficacy

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of specific protein targets. Key metrics include DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[2]

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs (VHL-based) Data compiled from a study by Cyrus et al., illustrating that a 16-atom linker was significantly more potent than a 12-atom linker for ERα degradation.[13][17][20]

| PROTAC Linker (Atom Chain Length) | Approximate PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) |

| 12 atoms | ~PEG3 | >1000 | < 20 |

| 16 atoms | ~PEG4 | 5 | > 95 |

Table 2: CDK9-Targeting PROTACs (VHL-based) Illustrative data showing a clear optimal linker length for CDK9 degradation.[13]

| PROTAC Linker (PEG Units) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG2 | 250 | ~60 |

| PEG3 | 45 | >90 |

| PEG4 | 15 | >95 |

| PEG5 | 85 | ~85 |

| PEG6 | 300 | ~50 |

Table 3: EGFR-Targeting PROTACs (VHL-based) Data from Burslem et al. showing how a single PEG unit can alter degradation selectivity between EGFR and HER2.[23]

| PROTAC Linker (PEG Units) | Target Protein | DC₅₀ (nM) |

| PEG2 | EGFR | 19 |

| PEG2 | HER2 | 13 |

| PEG3 | EGFR | 23 |

| PEG3 | HER2 | >1000 |

Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.[15]

Experimental Protocols

Evaluating the efficacy of a PROTAC with a short PEG linker involves a series of well-defined experiments, from confirming degradation to characterizing the underlying biophysical interactions.

Western Blot for Quantifying Protein Degradation

Western blotting is the most common method for quantifying the degradation of a target protein.[2] It allows for the determination of DC₅₀ and Dₘₐₓ values.[2]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture media. A vehicle control (e.g., DMSO) must be included.

-

Treat cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

-

Clarify the lysates by centrifugation to remove cell debris.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[2]

-

-

SDS-PAGE and Membrane Transfer:

-

Normalize the protein concentration for all samples and add Laemmli sample buffer.

-

Denature the proteins by boiling at 95-100°C for 5-10 minutes.[2]

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[2]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

-

Immunoblotting and Detection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) is also required for normalization.

-

Wash the membrane multiple times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.[2]

-

Quantify the band intensity for the target protein and the loading control using densitometry software.[2]

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[2]

-

Biophysical Assays for Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a primary driver of its degradation efficiency.[24] Several biophysical techniques can be used to characterize these interactions.[25][26]

Methodologies:

-

Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These label-free techniques measure real-time binding events at a sensor surface.[25][27]

-

Protocol Outline: One protein (e.g., the E3 ligase) is immobilized on the sensor chip. The second protein (the POI) is then injected along with the PROTAC. The formation of the ternary complex on the surface results in a measurable change in signal. These assays can provide valuable kinetic data (Kₒₙ, Kₒբբ) and affinity data (K₋) for the ternary complex.[27][28]

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[25][27]

-

Protocol Outline: A solution of one protein and the PROTAC is placed in the sample cell, and the second protein is titrated into the cell. The resulting heat changes are measured to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing a complete thermodynamic profile of ternary complex formation.[25]

-

-

Fluorescence Polarization (FP): FP assays measure changes in the polarization of fluorescent light emitted from a labeled molecule.[26][28]

-

Protocol Outline: A fluorescently labeled ligand for one of the proteins is used. In a competitive FP assay, the binding of the PROTAC and the subsequent formation of the ternary complex will displace the fluorescent probe, leading to a decrease in polarization. This can be used to determine binding affinities.[26]

-

In-Cell Ubiquitination Assay

Confirming that the target protein is ubiquitinated in response to PROTAC treatment is a crucial step to validate the mechanism of action.[29]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein. Use protein A/G beads to pull down the antibody-protein complex.

-

Immunoblotting: Elute the captured proteins from the beads and analyze them via Western blot using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.

Conclusion and Future Directions

The linker component of a PROTAC is a critical design element that dictates the success of a targeted protein degrader. Short PEG linkers offer a valuable starting point for optimization due to their favorable physicochemical properties and tunable nature.[14][17] The empirical data clearly demonstrates that even subtle changes in linker length—by as little as a single PEG unit—can dramatically impact degradation potency and even introduce selectivity between homologous proteins.[23]

A systematic, iterative approach to linker design, supported by robust quantitative assays for degradation and biophysical characterization of the ternary complex, is paramount for developing potent and selective protein degraders.[14] As our understanding of the structural biology of ternary complexes deepens, future strategies will likely involve more rational, structure-based linker design to accelerate the development of next-generation therapeutics.

References

- 1. njbio.com [njbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 11. portlandpress.com [portlandpress.com]

- 12. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 22. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 23. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 24. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 28. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to Benzyl-PEG1-propanol for Drug Development Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of Benzyl-PEG1-propanol, a versatile linker for advanced therapeutic modalities.

This technical guide provides a comprehensive overview of this compound (also known as 3-(benzyloxy)propan-1-ol), a bifunctional molecule increasingly utilized in the development of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers and drug development professionals, offering detailed information on suppliers, purchasing options, and key experimental protocols for its application in bioconjugation and PROTAC synthesis.

Core Compound Details

-

Chemical Name: 3-(benzyloxy)propan-1-ol

-

Synonyms: this compound

-

CAS Number: 4799-68-2

-

Molecular Formula: C₁₀H₁₄O₂

-

Molecular Weight: 166.22 g/mol

-

Structure:

This compound: Supplier and Purchasing Landscape

The availability and purity of this compound are critical for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound, each with differing grades, quantities, and pricing structures. Below is a comparative summary of prominent suppliers.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| MedchemExpress | HY-138433 | >98% | 50 mg, 100 mg, 250 mg, 500 mg, 1 g | Inquire | Marketed as a PEG-based PROTAC linker. |

| Thermo Scientific | ACROS436570050 | 97% | 5 g, 25 g | $64.40 (5g) | Part of the Acros Organics portfolio. |

| Sigma-Aldrich | 382035 | 97% | 5 mL, 25 mL | $87.00 (5mL) | Provides detailed physical properties. |

| CymitQuimica | TCI-B3277 | >98.0% (GC) | 5 g, 25 g | €42.00 (5g) | Distributed for TCI. |

| Molport | MolPort-001-793-752 | Inquire | Inquire | Inquire | Aggregates multiple suppliers. |

| BLD Pharm | BD139785 | ≥98.0% | 5 g, 25 g, 100 g | Inquire | |

| Ambeed | A293785 | 97% | 5 g, 25 g, 100 g | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols: Functionalization of this compound for PROTAC Synthesis

This compound serves as a foundational building block for PROTAC synthesis. Its primary alcohol can be readily functionalized to introduce reactive handles for conjugation to a target protein ligand or an E3 ligase ligand. The following section outlines a series of established, yet modular, experimental protocols for the conversion of this compound into a versatile amine-terminated linker, ready for amide coupling.

Step 1: Activation of the Primary Alcohol via Mesylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Benzyl-PEG1-mesylate.

-

Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of Benzyl-PEG1-azide

This protocol outlines the conversion of the mesylate to an azide through nucleophilic substitution with sodium azide.

Materials:

-

Benzyl-PEG1-mesylate

-

Dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the purified Benzyl-PEG1-mesylate (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG1-azide.[1] The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR.

Step 3: Reduction of Benzyl-PEG1-azide to Benzyl-PEG1-amine (Staudinger Reaction)

This protocol details the reduction of the azide to a primary amine using the Staudinger reaction, a mild and efficient method.[2][3]

Materials:

-

Benzyl-PEG1-azide

-

Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh₃)

-

Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve Benzyl-PEG1-azide (1.0 eq) in THF in a round-bottom flask.

-

Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas evolution should be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by acid-base extraction or flash column chromatography to yield Benzyl-PEG1-amine.[4]

Step 4: Amide Coupling of Benzyl-PEG1-amine with a Carboxylic Acid-functionalized Ligand

This protocol describes the final step of coupling the newly synthesized amine with a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a target protein binder) using HATU as the coupling agent.[5][6][7]

Materials:

-

Benzyl-PEG1-amine

-

Carboxylic acid-functionalized ligand

-

Dimethylformamide (DMF)

-

N,N,N',N'-Tetramethyl-O-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)uronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Benzyl-PEG1-amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final PROTAC molecule is purified by preparative HPLC.

Visualizing the PROTAC Mechanism of Action

The utility of this compound as a linker is best understood within the context of the PROTAC mechanism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for PROTAC synthesis.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for functionalization and conjugation.

Conclusion

This compound is a readily accessible and highly versatile chemical entity that plays a crucial role in the synthesis of sophisticated drug molecules like PROTACs. Its simple structure, combined with the ease of functionalization of its primary alcohol, makes it an ideal short-chain PEG linker for modulating the physicochemical properties and biological activity of the final conjugate. This guide provides the necessary information for researchers to source high-quality this compound and to effectively incorporate it into their drug discovery and development workflows. The provided experimental protocols offer a solid foundation for the synthesis of amine-functionalized linkers, which can be further elaborated to create a diverse range of PROTACs and other bioconjugates.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

CAS number and molecular weight of Benzyl-PEG1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Benzyl-PEG1-propanol, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that utilize the ubiquitin-proteasome system to induce targeted protein degradation.[1] this compound serves as a foundational building block for constructing the linker component that connects the target-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.[1][2]

Core Compound Data

The fundamental properties of this compound, also systematically named 3-(2-(Benzyloxy)ethoxy)propan-1-ol, are summarized below.[2]

| Property | Value | Source |

| CAS Number | 131326-24-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈O₃ | [1][2][4] |

| Molecular Weight | 210.27 g/mol | [1][2][4][5] |

| Synonyms | This compound, BnO-PEG1-OH | [2] |

Experimental Protocol: Synthesis

Reaction: Williamson Ether Synthesis

Objective: To prepare an ether by reacting an alcohol with an alkyl halide under basic conditions. The protocol below details the synthesis of 3-benzyloxypropanol from 1,3-propanediol and benzyl chloride.

Materials:

-

1,3-propanediol

-

Potassium hydroxide (KOH)

-

Benzyl chloride

-

Xylene

-

Water (H₂O)

-

Methylene chloride (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Methodology:

-

A solution of potassium hydroxide (112 g, 2.0 mol) is prepared in a mixture of xylene (100 ml) and 1,3-propanediol (304 g).

-

The solution is heated to 50-60°C.

-

Benzyl chloride (104 g, 1.0 mol) is added dropwise to the solution.

-

The reaction mixture is then heated to 100°C for 2 hours.

-

After cooling, 400 ml of water is added.

-

The mixture is extracted twice with 600 ml of methylene chloride.

-

The combined organic extracts are washed three times with 400 ml of water, dried over magnesium sulfate, filtered, and evaporated to yield a crude oil.

-

The final product is purified by vacuum distillation.

This protocol is adapted from a known synthesis of 3-benzyloxypropanol and should be considered a representative example.

Synthesis Workflow

The logical workflow for the Williamson ether synthesis described above is depicted in the following diagram. This process involves the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by a nucleophilic (Sₙ2) attack on an alkyl halide.

Caption: A diagram of the Williamson ether synthesis workflow.

References

An In-depth Technical Guide on the Core Properties of Benzyl-PEG1-propanol

An Examination of the Solubility and Stability of Benzyl-PEG1-propanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule comprised of a benzyl group, a single polyethylene glycol (PEG) unit, and a propanol moiety. This structure confers amphiphilic properties, with the benzyl group providing hydrophobicity and the PEG-propanol portion contributing hydrophilicity. Understanding the solubility and stability of this compound is critical for its potential applications in drug delivery, formulation, and other areas of chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent parts—benzyl alcohol, short-chain PEGs, and propanol—to predict its physicochemical properties and propose robust experimental protocols for their validation.

Predicted Solubility of this compound

The solubility of this compound is anticipated to be influenced by both its hydrophobic benzyl group and its hydrophilic PEG1-propanol chain. Benzyl alcohol exhibits moderate solubility in water (approximately 4 g/100 mL) and is miscible with many organic solvents.[1][2] Propanol is completely miscible with water and most organic solvents.[3][4][5] The single ethylene glycol unit will further enhance aqueous solubility.[6][7][8] Therefore, this compound is expected to be a liquid with good solubility in a range of polar and non-polar organic solvents and moderate to good solubility in aqueous solutions.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Moderately to Highly Soluble | The PEG1-propanol moiety will enhance hydrogen bonding with water, though the benzyl group may limit infinite miscibility. |

| Phosphate-Buffered Saline (PBS) | Moderately to Highly Soluble | Similar to water, with salts unlikely to significantly impact the solubility of this small molecule. | |

| Polar Protic | Ethanol | Highly Soluble / Miscible | Both benzyl alcohol and propanol are miscible with ethanol.[1] |

| Methanol | Highly Soluble / Miscible | Similar to ethanol, expected to readily dissolve all parts of the molecule. | |

| Polar Aprotic | Acetonitrile | Soluble | Commonly used as a solvent for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble / Miscible | A strong polar aprotic solvent capable of dissolving a wide array of compounds. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The benzyl group should provide sufficient non-polar character for solubility. |

| Diethyl Ether | Soluble | Benzyl alcohol is miscible with diethyl ether.[1] |

Stability Profile and Potential Degradation Pathways

The stability of this compound will be primarily dictated by the chemical stability of its ether linkages and the susceptibility of the benzyl group and PEG chain to oxidation. The ether bonds in PEG are generally stable against hydrolysis under neutral conditions but can be susceptible to oxidative degradation.

Potential Degradation Pathways:

-

Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of benzaldehyde and subsequently benzoic acid.[9][10] The PEG chain can also undergo oxidation, potentially leading to chain cleavage and the formation of smaller aldehydes and acids.[11][12]

-

Acid/Base Hydrolysis: While generally stable, the ether linkage could be susceptible to cleavage under strong acidic or basic conditions, which would be accelerated at elevated temperatures. This could result in the formation of benzyl alcohol and PEG1-propanol.

-

Photodegradation: Exposure to UV light could potentially induce radical-mediated degradation of the molecule.

The following diagram illustrates the potential oxidative degradation pathway of the benzyl group.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are proposed.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solutions to stand undisturbed for a sufficient time to allow undissolved material to settle. Alternatively, centrifuge the samples to pellet the excess solid/liquid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD).[13][14]

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

The following diagram outlines the experimental workflow for solubility determination.

Stability Assessment (Forced Degradation Studies)

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, buffer, or a co-solvent system).

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Elevated temperature (e.g., 60-80 °C) in a stable environment.

-

Photodegradation: Exposure to UV light (e.g., 254 nm or broad-spectrum light) at a controlled temperature.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

The logical relationship for conducting forced degradation studies is depicted below.

References

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Propanol, 1- (EHC 102, 1990) [inchem.org]

- 5. Propanol: Formula, Structure, Preparation & Properties | AESL [aakash.ac.in]

- 6. polysciences.com [polysciences.com]

- 7. polysciences.com [polysciences.com]

- 8. Polyethylene Glycol Monomethyl Ether [sinopeg.com]

- 9. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Note: Protocol for Amide Bond Formation with Benzyl-PEG1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the formation of an amide bond starting from Benzyl-PEG1-propanol. Due to the alcoholic nature of the starting material, direct amidation is not feasible under standard laboratory conditions. The protocol, therefore, outlines an efficient and high-yielding method involving the initial oxidation of the primary alcohol to a carboxylic acid, followed by a standard amide coupling reaction with a primary or secondary amine using a common coupling agent. This method is broadly applicable in bioconjugation, medicinal chemistry, and the synthesis of PROTACs and other molecular constructs where Benzyl-PEG1 is used as a linker.

Introduction

Amide bonds are fundamental linkages in chemistry and biology, notably forming the backbone of peptides and proteins. In drug development and molecular probe synthesis, the formation of stable amide bonds is a cornerstone of molecular assembly. This compound is a heterobifunctional linker containing a stable benzyl protecting group and a reactive propanol moiety, connected by a short polyethylene glycol (PEG) unit. The PEG moiety enhances solubility and provides spacing, making it a valuable building block in various applications, including Proteolysis Targeting Chimeras (PROTACs).